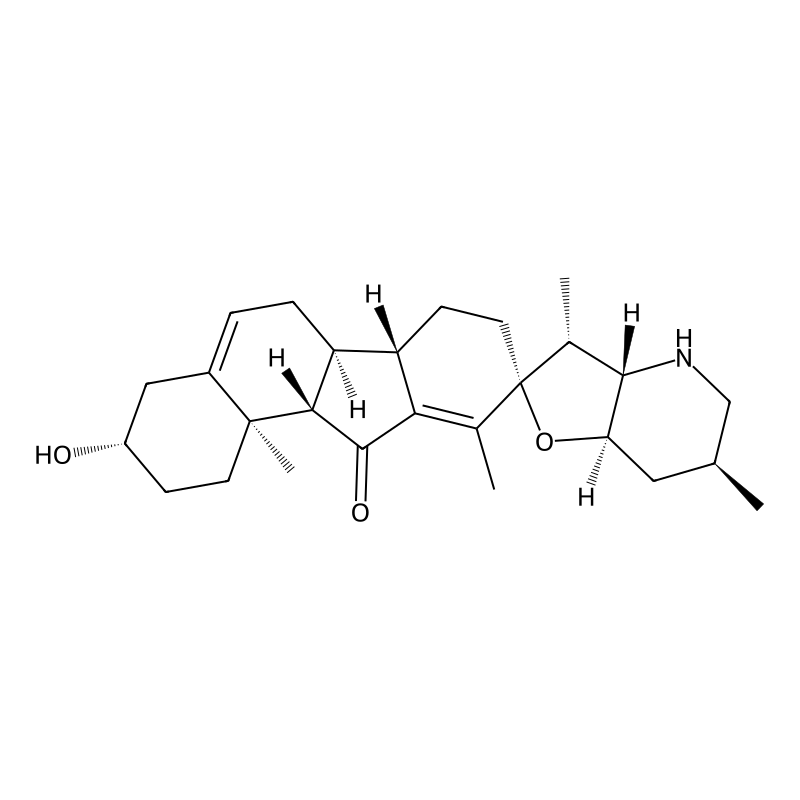

Jervine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Properties

Studies suggest that jervine possesses anti-inflammatory and antioxidant properties. Research on rats has shown that jervine can reduce inflammation and oxidative stress caused by carrageenan, a substance known to induce inflammation. Additionally, jervine increased the activity of antioxidant enzymes, further protecting tissues from damage [1].

[1] Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album:

Jervine is a steroidal alkaloid with the molecular formula C27H39NO3, primarily derived from the plant genus Veratrum. This compound is notable for its complex structure and unique biological activities, which have garnered significant interest in both pharmacological and synthetic chemistry contexts. Jervine is structurally similar to other steroidal alkaloids, such as cyclopamine, and exhibits a distinctive arrangement of rings that contributes to its biological properties .

Jervine's teratogenic effects are attributed to its ability to disrupt the Sonic hedgehog (Shh) signaling pathway, a crucial process for embryonic development [, ]. Shh signaling regulates cell differentiation and organ formation. Jervine acts as an antagonist, blocking the Shh signal and leading to abnormal development, particularly in the head region, which can manifest as cyclopia (single eye) and holoprosencephaly (incomplete facial development) [].

- Ireland-Claisen Rearrangement: This reaction is essential for establishing the necessary stereochemistry in jervine's structure. It allows for the formation of the cis-relationship between the amine and methyl groups on the tetrahydrofuran E-ring .

- Selenoetherification: This reaction helps in assembling the D/E oxaspiro [4.5] decene component of jervine, contributing to its unique core structure .

- Enzymatic Desymmetrization: This method is used to convert achiral diols into key building blocks for jervine synthesis, highlighting the use of biocatalysts in organic synthesis .

Jervine exhibits several biological activities that are of interest in medicinal chemistry:

- Antitumor Activity: Research indicates that jervine possesses antitumor properties, making it a candidate for cancer treatment. Its effects have been studied in various models, including rat studies .

- Anti-inflammatory Effects: Jervine has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

- Interaction with Biological Pathways: Jervine may influence pathways related to adipogenesis and metabolic processes, as evidenced by studies on its impact on specific signaling pathways in vitro and in vivo .

The synthesis of jervine has been a subject of extensive research due to its complex structure. Notable methods include:

- Convergent Synthesis: Recent advancements have focused on developing a convergent approach to synthesize jervine efficiently. This involves assembling key fragments using economical reagents and employing stereoselective reactions .

- Microbial Bioconversion: Studies have explored using microbial processes to convert precursor compounds into less toxic analogs of jervine, aiming to enhance its bioactivity while reducing toxicity .

Jervine's unique properties lend it several potential applications:

- Pharmaceutical Development: Given its antitumor and anti-inflammatory activities, jervine is being investigated for potential use in drug development targeting cancer and inflammatory diseases.

- Research Tool: Jervine can serve as a valuable tool in biological research to study steroidal alkaloids' mechanisms and effects on various biological systems.

Jervine shares structural similarities with several other steroidal alkaloids. Here are some comparable compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclopamine | C27H41NO5 | Known for its role as a Hedgehog signaling pathway inhibitor; used in developmental biology studies. |

| Veratramine | C27H39NO4 | Exhibits anti-inflammatory properties; structurally related to jervine but with different functional groups. |

| Hellebrigenin | C27H39NO3 | Similar structure; studied for its effects on cell signaling pathways involved in cancer. |

Uniqueness of Jervine: Jervine is distinguished by its specific stereochemistry and unique functional groups that contribute to its distinct biological activities compared to other steroidal alkaloids. Its ability to interact with multiple biological pathways makes it a subject of ongoing research for therapeutic applications.

Molecular Formula and Stereochemical Configuration

Jervine exhibits the molecular formula C₂₇H₃₉NO₃ with a molecular weight of 425.6 g/mol, positioning it among the medium-sized steroidal alkaloids in the Veratrum family. The compound belongs to the jerveratrum-type alkaloids, characterized by a distinctive C-nor-D-homosteroid skeleton that differs significantly from conventional steroid structures. This structural framework incorporates an unusual 6-6-5-6 ABCD ring system, contrasting with the more commonly observed 6-6-6-5 arrangement found in typical steroids.

The stereochemical configuration of jervine encompasses multiple chiral centers, with the IUPAC nomenclature defining it as (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one. This complex stereochemical arrangement contributes to its specific biological activity profile and distinguishes it from structurally related alkaloids within the genus.

The compound's CAS registry number is 469-59-0, and it possesses several synonyms including jervin, jerwiny, and 11-ketocyclopamine. The molecular structure features a spirocyclic linkage between the D ring and a densely functionalized tetrahydrofuran ring system fused to a substituted piperidine, creating a heterocyclic array that is relatively uncommon in natural product chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₉NO₃ |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 469-59-0 |

| Melting Point | 242-244°C |

| Optical Rotation | [α]D²⁰ -150° (ethanol) |

| Storage Temperature | -20°C |

Crystallographic and Spectroscopic Analysis

Crystallographic analysis reveals that jervine crystallizes from aqueous ethanol in stellate groups of colorless prisms with a melting point range of 242-244°C. The compound exhibits significant optical activity with [α]D²⁰ values ranging from -147° to -167.6° depending on the solvent system employed, with ethanol and chloroform providing different rotational values. This optical activity reflects the complex stereochemical environment created by the multiple chiral centers throughout the molecular framework.

Spectroscopic characterization of jervine has been extensively documented through various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation, with ¹H NMR spectra in CDCl₃ showing characteristic signals including a doublet at 5.35 ppm (J=4.8 Hz) attributed to H-6, multiplets between 3.44-3.55 ppm for H-3, and various other distinctive peaks that confirm the molecular connectivity. The ¹³C NMR spectrum further validates the structural assignment and has been utilized for purity assessment in analytical applications.

Infrared spectroscopy reveals characteristic vibration bands that support structural identification. Key absorption bands include peaks at 1385 cm⁻¹ corresponding to angular methyl groups, bands at 1625 and 1690 cm⁻¹ indicative of an α,β-unsaturated ketone functionality, vibrations at 2940 cm⁻¹ associated with methyl and methylene groups, and a broad absorption at 3400 cm⁻¹ characteristic of hydroxyl group stretching. These spectroscopic features collectively provide a fingerprint for jervine identification and structural verification.

Mass spectrometric analysis confirms the molecular ion peak at m/z 426.2, with characteristic fragmentation patterns including peaks at m/z 410, 407, 396, 392, 314, 233, 125, 124, and 110. These fragmentation patterns are particularly useful for analytical identification and quantification methods. Ultraviolet spectroscopy shows maximum absorption at approximately 253 nm with log ε 4.90, providing additional spectroscopic evidence for structural characterization.

Comparative Structural Features Among Veratrum Alkaloids

Jervine represents one of three major subtypes within the Veratrum alkaloid family, specifically belonging to the jervanine subtype alongside veratramine and cevanine variants. The jervanine subtype, which includes jervine, is characterized by specific structural modifications that distinguish it from other members of this alkaloid family. Comparative analysis reveals that jervine shares structural similarities with cyclopamine, another significant Veratrum alkaloid, particularly in their shared ability to inhibit hedgehog signaling pathways.

The structural relationship between jervine and cyclopamine is particularly noteworthy, as both compounds exhibit teratogenic properties through similar mechanisms of action. However, jervine differs from cyclopamine in specific functional group arrangements and stereochemical configurations that influence their relative biological activities. Both alkaloids contain the characteristic furanopiperidine ring system that appears essential for their teratogenic activity, as structurally related compounds lacking this furan ring do not produce similar biological effects.

Within the broader context of Veratrum alkaloids, jervine exhibits intermediate oxidation levels compared to highly oxidized members such as zygadenine, germine, and protoverine, which belong to the cevanine subgroup. These highly oxidized alkaloids contain multiple hydroxyl groups distributed across the A-E ring systems and represent some of the most structurally complex members of the family. The cevanine alkaloids have historically been utilized for antihypertensive applications, though their clinical use has been discontinued due to neurotoxicity concerns.

Biosynthetic studies have revealed that jervine and related C-nor-D-homosteroidal alkaloids arise through distinct pathways from a common intermediate derived from epirubijervine. This biosynthetic relationship explains the structural similarities observed among jervanine-type alkaloids while accounting for the specific modifications that distinguish individual compounds within this subgroup.

| Alkaloid | Subtype | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Jervine | Jervanine | C₂₇H₃₉NO₃ | Furanopiperidine ring, ketone at C-11 |

| Cyclopamine | Jervanine | C₂₇H₄₁NO₂ | Furanopiperidine ring, reduced oxidation |

| Zygadenine | Cevanine | C₂₇H₄₃NO₈ | Highly oxidized, multiple hydroxyl groups |

| Germine | Cevanine | C₂₇H₄₃NO₈ | Multiple hydroxyl groups, antihypertensive |

Distribution in Veratrum Species

Jervine, a steroidal alkaloid with molecular formula C27H39NO3, exhibits widespread distribution across multiple species within the Veratrum genus [1] [2]. This characteristic alkaloid serves as a chemotaxonomic marker for the genus and demonstrates consistent presence across geographically diverse populations [3].

Table 1: Distribution of Jervine in Veratrum Species

| Species | Common Name | Geographic Distribution | Habitat Preferences | Jervine Presence |

|---|---|---|---|---|

| Veratrum californicum | California corn lily | Western North America (Idaho, Oregon, Utah, California, Nevada, New Mexico) | Moist subalpine meadows, acidic sandy loams | Confirmed [4] [9] |

| Veratrum album | White false hellebore | Europe, Western Asia, Alaska | Damp mountain meadows, wet conditions | Confirmed [11] [9] |

| Veratrum nigrum | Black false hellebore | Eurasia (France to Korea) | Shade to partial shade, nutrient-rich soils | Confirmed [10] [12] |

| Veratrum viride | Green false hellebore | Eastern and Western North America (Quebec to Georgia, Alaska to California) | Wet woods, moist coastal regions, mountain meadows | Confirmed [9] [32] |

| Veratrum fimbriatum | Fringed false hellebore | Coastal Northern California | Sea level to several hundred meters elevation | Confirmed [9] |

| Veratrum dahuricum | Dahurian false hellebore | Asia | Temperate montane regions | Reported [2] |

| Veratrum taliense | Yunnan false hellebore | Asia | Montane habitats | Reported [2] |

The genus Veratrum demonstrates remarkable global distribution across temperate and subarctic regions of the Northern Hemisphere [27]. Phylogenetic analyses suggest an ancient East Asian origin for the genus, with subsequent dispersal patterns explaining the current biogeographic distribution [9]. Veratrum californicum represents the most extensively studied species for jervine content, with concentrations varying significantly based on plant part, growth stage, and environmental conditions [42].

Research conducted on Veratrum nigrum revealed that jervine concentrations can be enhanced through experimental treatments [12]. Application of cholesterol and methyl jasmonate as elicitors resulted in over four-fold increases in jervine accumulation compared to control plants, with individual specimens reaching concentrations of 543.62 ng g⁻¹ [12]. This finding demonstrates the biosynthetic plasticity of jervine production within Veratrum species.

The ecological distribution patterns of Veratrum species correlate strongly with specific habitat requirements that influence jervine biosynthesis [27] [31]. These plants typically colonize damp habitats including wet mountain meadows, swamps, and streambank environments where soil moisture levels remain consistently high [27]. The preference for full sunlight exposure combined with deep, wet soils creates optimal conditions for alkaloid production [27].

Biosynthetic Precursors and Enzymatic Modifications

The biosynthetic pathway leading to jervine formation represents a complex series of enzymatic transformations beginning with cholesterol as the primary precursor molecule [21] [23]. Recent investigations utilizing RNA-sequencing technologies and pattern-matching algorithms have elucidated the early stages of this biosynthetic pathway [23].

Table 2: Biosynthetic Pathway Components for Jervine Formation

| Enzymatic Step | Enzyme Classification | Substrate | Product | Functional Role |

|---|---|---|---|---|

| Initial hydroxylation | CYP94N1 (Cytochrome P450) | Cholesterol | 22-hydroxy-26-aminocholesterol | C-22 hydroxylation and C-26 oxidation [23] |

| Transamination | Gamma-aminobutyrate transaminase | 22-keto-26-hydroxycholesterol | Verazine | Nitrogen incorporation at C-26 [23] |

| Secondary modifications | CYP90G1-1 | Verazine derivatives | Modified alkaloids | Ring system modifications [25] |

| Pathway diversification | CYP76AH1 | Intermediate compounds | Steroidal alkaloid variants | Key biosynthetic transformations [25] |

| Additional modifications | CYP76A2 | Various intermediates | Alkaloid derivatives | Secondary metabolic processes [25] |

| Further transformations | CYP76B6 | Intermediate substrates | Final alkaloid products | Biosynthetic pathway completion [25] |

The cholesterol biosynthetic pathway provides the foundational sterol backbone essential for jervine formation [24] [26]. This pathway involves over thirty enzymatic reactions clustered into four major processes: acetate condensation to isoprene units, isoprene polymerization to squalene, squalene cyclization to lanosterol, and lanosterol conversion to cholesterol [26]. The rate-limiting enzymes 3-hydroxy-3-methylglutaryl-coenzyme A reductase and squalene epoxidase control the intracellular cholesterol pool available for alkaloid biosynthesis [24].

Experimental evidence demonstrates that cholesterol feeding directly enhances jervine biosynthesis in Veratrum species [12]. The positive correlation between cholesterol availability and alkaloid accumulation suggests that sterol precursor availability represents a critical regulatory point in the pathway [12]. This relationship parallels findings in other steroid alkaloid-producing plants where cholesterol supplementation stimulates alkaloid production [12].

The enzymatic modifications converting cholesterol to jervine involve three cytochrome P450 enzymes working in sequence [23]. The multifunctional CYP94N1 catalyzes the initial C-22 hydroxylation followed by C-26 oxidation, creating the aldehyde intermediate necessary for subsequent nitrogen incorporation [23]. This oxidation step represents the gateway reaction distinguishing the Veratrum alkaloid pathway from related biosynthetic routes in other plant families [23].

The gamma-aminobutyrate transaminase performs the crucial transamination reaction at the C-26 position, incorporating nitrogen into the steroid backbone [23]. This enzymatic step leads to F-ring closure and verazine formation, a predicted precursor to jervine [23]. The sequence of these modifications differs significantly from steroid alkaloid biosynthesis in Solanaceae species, indicating independent evolutionary origins for these metabolic pathways [23].

Comparative transcriptome analyses have identified additional candidate enzymes involved in jervine biosynthesis [25]. The cytochrome P450 enzymes CYP76A2, CYP76B6, and CYP76AH1 show expression patterns consistent with roles in steroidal alkaloid formation [25]. These enzymes likely participate in the downstream modifications converting verazine to jervine and related alkaloids [25].

Ecological Role in Plant Defense Mechanisms

Jervine functions as a sophisticated chemical defense compound that provides Veratrum species with multiple layers of protection against herbivory [18] [34]. The ecological significance of this alkaloid extends beyond simple toxicity to encompass complex interactions with herbivore behavior, population dynamics, and ecosystem-level processes [34] [35].

Table 3: Ecological Defense Functions of Jervine

| Defense Mechanism | Target Organisms | Mode of Action | Ecological Impact | Adaptive Significance |

|---|---|---|---|---|

| Acute toxicity | Mammalian herbivores | Sodium channel activation | LD50: 3.7 mg/kg body weight [34] | Immediate herbivore deterrence |

| Teratogenic effects | Developing embryos | Hedgehog pathway disruption | Birth defects in offspring [18] [35] | Multi-generational protection |

| Grazing deterrence | Livestock species | Bitter taste compounds | Behavioral avoidance [34] [35] | Long-term herbivory reduction |

| Cellular disruption | Various herbivores | Membrane destabilization | Physiological dysfunction [37] | Broad-spectrum defense |

| Temporal variation | Seasonal herbivores | Concentration fluctuations | Optimal resource allocation [42] | Adaptive defense timing |

The primary defense mechanism involves the activation of sodium ion channels in herbivore nervous systems [3] [18]. Jervine binds to voltage-gated sodium channels, causing membrane depolarization and repetitive nerve firing [18]. This mechanism underlies the acute toxicity observed in grazing animals, with symptoms including salivation, gastrointestinal irritation, weakness, and cardiovascular effects [35].

Research on Veratrum album in montane grasslands demonstrates the effectiveness of alkaloid-based defense against mammalian herbivores [34]. Cattle typically avoid Veratrum plants due to their high alkaloid content, although consumption may occur late in the grazing season when alkaloid concentrations decrease and alternative forage becomes scarce [34]. The presence of highly toxic alkaloids, with LD50 values as low as 3.7 mg/kg body weight for related compounds, ensures that even minimal consumption results in aversive experiences [34].

The teratogenic properties of jervine represent an additional layer of ecological defense that extends protection across generations [18] [21]. Consumption of Veratrum alkaloids during critical periods of embryonic development results in severe birth defects in livestock offspring [35]. This mechanism was first documented in sheep populations where pregnant ewes consuming Veratrum californicum between days 10-15 of gestation produced lambs with cyclopia and other cranial abnormalities [18].

The molecular basis for teratogenic effects involves inhibition of the Hedgehog signaling pathway through direct binding to the Smoothened protein [1] [18]. Jervine binds to the extracellular pocket of Smoothened, preventing activation by membrane sterols and disrupting normal embryonic development [18]. This mechanism demonstrates the sophisticated evolution of plant defense compounds that target fundamental cellular processes in herbivores [18].

Seasonal variation in jervine concentration provides temporal optimization of defense resource allocation [42]. Studies of Veratrum californicum reveal that alkaloid concentrations are highest in underground storage organs during spring emergence, when plants are most vulnerable to herbivory [42]. The concentration patterns suggest coordinated regulation of alkaloid biosynthesis in response to herbivory pressure and plant phenology [42].

The broader ecological impact of jervine-mediated defense extends to community-level effects in montane grassland ecosystems [34]. Veratrum album demonstrates increased dominance in grazed versus ungrazed habitats, with significantly larger plant size and higher flowering rates in areas subjected to herbivory pressure [34]. This pattern reflects the competitive advantage conferred by chemical defense in environments where palatable species are preferentially consumed [34].

Comparative studies across different Veratrum habitats reveal varying defense strategies related to alkaloid production [34]. Plants in pasture environments show higher biomass allocation and increased alkaloid expression compared to populations in hay meadows, suggesting plastic responses to herbivory intensity [34]. These findings demonstrate the adaptive nature of chemical defense investment in response to ecological pressures [34].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.

Pictograms

Acute Toxic

Other CAS

Metabolism Metabolites

INCORPORATION OF ACETATE-1-(14)C, CHOLESTEROL-4-(14)C, & OF CHOLESTEROL-26-(14)C INTO JERVINE & VERATRAMINE GAVE A LABELING PATTERN CONSISTENT WITH THE HYPOTHESIS THAT A KEY INTERMEDIATE DERIVED FROM EPIRUBIJERVINE WAS CONVERTED INTO THE C-NOR-D-HOMOSTEROIDAL ALKALOIDS (JERVINE & VERATRAMINE) BY SEPARATE PATHWAYS IN VERATRUM GRANDIFLORUM.

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

High-pressure liquid chromatography of steroidal alkaloids including jervine.

Thin layer chromatography of steroidal alkaloids including jervine.

Dates

Synergistic inhibitory effect of Smo inhibitor jervine and its combination with decitabine can target Hedgehog signaling pathway to inhibit myelodysplastic syndrome cell line

Fang Zhao, Jie Wang, Liu Yao, Yu-Ting Qin, Niluopaer Tuerxun, Huan Wang, Ming Jiang, Jian-Ping HaoPMID: 34314648 DOI: 10.1080/16078454.2021.1950897

Abstract

Hypomethylating agents (HMAs) have been reported to target the Sonic Hedgehog (Shh) signaling pathway in myelodysplastic syndrome (MDS). However, the synergistic inhibitory effect of Smo inhibitor jervine and its combination with decitabine in MUTZ-1 cell lines remains lacking.We used a CCK-8 assay to detect the in-vitro proliferation rate of MUTZ-1 cell lines. Besides, the Annexin V-FITC/PI double staining flow cytometry was utilized to detect the apoptosis rate and cell cycle changes. The expression levels of mRNA were quantified by using qRT-PCR, and the western blot was employed to detect the expression of proteins.

We found that the single-agent jervine or decitabine can significantly inhibit the proliferation rate of MUTZ-1 cell lines, and this inhibitory effect is time-dependent and concentration-dependent. The combined intervention of the jervine and decitabine can more significantly inhibit cell proliferation, induce cell apoptosis, and block the G1 phase of the cell cycle. The combined intervention of the two drugs significantly reduced Smo and G1i-1 mRNA expression in MUTZ-1 cells. Furthermore, after combining both of the drug treatments, the proteins levels of Smo, G1i-1, PI3K, p-AKT, Bcl2, and Cyclin Dl were significantly downregulated, and Caspase-3 is upregulated, indicating that jervine with its combination of decitabine might be effective for controlling the proliferation, apoptosis, and cell cycle.

The Smo inhibitor jervine and its combination with decitabine have a synergistic effect on the proliferation, cell cycle, and apoptosis of MUTZ-1 cells, and its mechanism may be achieved by interfering with the Shh signaling pathway.

Jervine inhibits non-small cell lung cancer (NSCLC) progression by suppressing Hedgehog and AKT signaling via triggering autophagy-regulated apoptosis

Wei Lei, Zhenyun HuoPMID: 32972750 DOI: 10.1016/j.bbrc.2020.08.023

Abstract

Non-small cell lung cancer (NSCLC) has been identified as a leading cause of tumor-associated death around the world. Presently, it is necessary to find effective and safe therapy for its treatment in clinic. Jervine (Jer), a sterodial alkaloid from rhizomes of Veratrum album, exhibits anti-inflammatory and anti-cancer effects. However, its effects on lung cancer progression are still unknown. In this study, we explored if Jer showed any influences on NSCLC development, as well as the underlying molecular mechanisms. The results showed that Jer time- and dose-dependently reduced the proliferation of NSCLC cells, along with inhibited colony formation capacity. Apoptosis was highly induced by Jer in NSCLC cells through promoting the expression of cleaved Caspase-3. Furthermore, Jer treatment led to autophagy in cancer cells, as evidenced by the fluorescence microscopy results and increases of LC3II. Autophagy inhibitor bafilomycinA1 (BafA1) abrogated the inhibitory effects of Jer on cell proliferation and apoptosis induction, showing that Jer triggered autophagy-mediated apoptosis in NSCLC cells. Additionally, AKT and mammalian target of Rapamycin (mTOR) signaling pathway was highly repressed in cancer cells. Importantly, promoting AKT activation greatly rescued the cell survival, while attenuated autophagy and apoptosis in Jer-incubated NSCLC cells, revealing that Jer-modulated autophagic cell death was through the blockage of AKT signaling. Hedgehog signaling pathway was then found to be suppressed by Jer, as proved by the decreased expression of Sonic Hedgehog (Shh), Hedgehog receptor protein patched homolog 1 (PTCH1), smoothened (SMO) and glioma-associated oncogene homolog 1 (Gli1) in NSCLC cells. Of note, enhancing Shh signaling dramatically diminished the stimulative effects of Jer on autophagy-mediated apoptosis in vitro, demonstrating the importance of Hedgehog signaling in Jer-regulated cell death. Moreover, Jer treatment effectively reduced tumor growth in A549-bearing mice with few toxicity. Together, Jer may be a promising and effective therapeutic strategy for NSCLC treatment.Jervine exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling

Jing Chen, Bin Wen, Yu Wang, Sheng Wu, Xuesong Zhang, Yonggui Gu, Zhiyi Wang, Jianjiang Wang, Wenzhong Zhang, Ji YongPMID: 33113432 DOI: 10.1016/j.biopha.2020.110898

Abstract

Nasopharyngeal carcinoma (NPC) is a malignant tumor originating from the superior mucosal epithelium of the nasopharynx. However, effective therapies for NPC are still required. Reducing Hedgehog signaling pathway has been shown to suppress tumor growth. In this study, we attempted to explore whether Jervine (JV), an inhibitor of Hedgehog signaling, had anti-cancer effects on NPC, and the underlying mechanisms. Our findings showed that JV treatments markedly reduced the proliferation of NPC cells in a dose- and time-dependent manner. Cell cycle arrest in G2/M phase was significantly enhanced by JV, along with evident DNA damage. Moreover, JV treatment effectively induced apoptosis in NPC cells through improving Caspase-3 activation. Furthermore, ROS production and mitochondrial impairments were detected in JV-incubated NPC cells with elevated releases of Cyto-c from mitochondria. JV also dramatically triggered autophagy through blocking AKT/mTOR and increasing AMPK signaling pathways. Intriguingly, we showed that JV-induced apoptosis was mainly via an autophagy-dependent manner. In addition, the expression levels of SHH, PTCH1, SMO and GLI1 were markedly suppressed in NPC cells, demonstrating the hindered Hedgehog signaling. Importantly, we found that JV-induced apoptosis and autophagy were closely associated with the blockage of Hedgehog signaling. Our in vivo studies confirmed the anti-cancer effects of JV on NPC through inducing autophagy, as evidenced by the markedly reduced tumor growth rate and weight without side effects and toxicity. Taken together, JV may be a promising and effective agent for human NPC treatment through repressing Hedgehog signaling pathway and inducing autophagic cell death.[Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells]

Yu-Ting Qin, Liu Yao, Zhen Yin, Huan Wang, Shuang Chen, Tuerxun Nilupar, Yasen Halida, Yang Liu, Abulizi Patiguli, Ming Jiang, Jian-Ping HaoPMID: 32798415 DOI: 10.19746/j.cnki.issn.1009-2137.2020.04.036

Abstract

To study the effect of SMO inhibitor (Jervine) on proliferation, apoptosis and cell cycle of MDS cell line MUTZ-1, and its mechanism.The effect of different concentrations Jervine on proliferation of MUTZ-1 cells was detected by CCK-8 method. Apoptosis and cell cycle of MUTZ-1 cells were detected by flow cytometry. Western blot was used to detect the changes of Shh signaling pathway effecting proteins BCL2 and CyclinD1. The expression levels of Smo and Gli1 gene were detected by real-time fluorescent quantitative polymerase chain reaction (RT-qPCR).

Jervine inhibited MUTZ-1 cell proliferation in a concentration dependent manner (24 h, r=-0.977), the apoptosis rate of MUTZ-1 cells increased with the enhancement of concentration of Jervine in MUTZ-1 cells (P<0.001), the cell proportion of G

phase increased and the cell number of S phase decreased with enhancement of concentration (P<0.001). The result of RT-qPCR and Western blot showed that the expression of Smo, Gli1 mRNA and BCL2, CyclinD1 proteins decreased (P<0.05).

SMO inhibitor can effectively inhibit the growth of MDS cell line MUTZ-1 improve the cell apoptosis and induce cell cycle arrest. Its action mechanism may be related with dowm-regulating the expression of BCL2 and CyclinD1.

A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice

Yue Cong, Yantong Wu, Shan Shen, Xiping Liu, Jinggong GuoPMID: 31961474 DOI: 10.1002/cbdv.201900473

Abstract

Veratrum plant contains a family of compounds called steroidal alkaloids which have been previously reported to cause DNA damage and blood pressure decrease in vivo. In this study, the antihypertensive effects and DNA damage in brain cells of 12 steroidal alkaloids separated from Veratrum plant were all evaluated to develop a relationship among chemical structure, antihypertensive activity and neurotoxicity by utilization of chemical principal component analysis (PCA) and hierarchical cluster analysis (HCA). Twelve steroidal alkaloids markedly reduced high blood pressure of hypertensive mice and also similarly induced varying degrees of DNA single-strand breaks in mouse cerebellum and cerebral cortex after oral administration. On the basis of the PCA and HCA results, it was suggested that the 3-carboxylic esters and benzene group play a core role in the DNA damage of brain cells, while more hydroxy groups in the A-ring and B-ring structure of jervine-type alkaloid led to stronger antihypertensive activity. The primary structure, activity and neurotoxicity relationship were discussed briefly.Progress toward a Convergent, Asymmetric Synthesis of Jervine

Blane P Zavesky, Pedro De Jesús Cruz, Jeffrey S JohnsonPMID: 32286835 DOI: 10.1021/acs.orglett.0c00972

Abstract

Progress toward a convergent approach for the enantioselective synthesis of thealkaloid jervine is presented. The two requisite fragments were stereoselectively and efficiently fashioned from economical and readily available reagents. Key reactions include (a) a highly diastereoselective Ireland-Claisen rearrangement to establish the necessary

relationship between the amine and methyl group on the tetrahydrofuran E-ring; (b) a diastereoselective selenoetherification reaction that enabled the assembly of the D/E oxaspiro[4.5]decene in the needed configuration; and (c) an enzymatic desymmetrization of an abundant achiral diol en route to a key four-carbon building block as a practical alternative to a protected Roche ester reduction.

Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album

Fadime Atalay Dumlu, Tuba Aydin, Fehmi Odabasoglu, Ozlem Aydin Berktas, Zerrin Kutlu, Huseyin Serkan Erol, Mesut B Halici, Elif Cadirci, Ahmet CakirPMID: 30668429 DOI: 10.1016/j.phymed.2018.06.035

Abstract

Veratrum, hellebore is an important plant species of the Liliaceae family and jervine is the characteristic steroidal alkaloid constituent of Veratrum album.In the current study, anti-inflammatory and antioxidant effects of jervine isolated from NH

OH-benzene extract of V. album rhizomes were investigated on CAR induced paw edema in rats.

In inflammatory study, 50, 100, 200 and 400 mg/kg doses of jervine, 25 mg/kg doses of DIC and IND were orally administered, and the volume of the foots were measured up to their knee arthrosis by plethismometer. After one hour of the oral administration of the all treatments, 0.1 ml of CAR solution (1%) was injected into the foot of the all rat groups and the volume of the foots were measured during 5 h after CAR injection. GPx, SOD, GR, MPO, CAT enzymes activities and GSH, LPO levels of the supernatants of paw homogenates and inflammation biomarkers such as TNF-α and IL-1β in the rats serums were also estimated.

According to the present results, jervine exerted 50.4-73.5% anti-inflammatory effects in carrageenan induced paw edema. Inflammation biomarkers such as TNF-α, IL-1β and MPO that increased by CAR injection were suppressed by the administrations of all doses of jervine, IND and DIC. In all paw tissues, LPO levels as indicator of oxidative tissue damage were found to be high in CAR-treated group and it was found to be decreased in all doses of jervine.

Jervine, DIC and IND reduced the negative effects of CAR due to increasing effects on the SOD, CAT, GSH, GPx and GR antioxidants.

Teratogenic jervine increases the activity of doxorubicin in MCF-7/ADR cells by inhibiting ABCB1

Ming Liu, Xuxiu Lu, Jinman Zhang, Xingzeng Zhao, Wei Zhang, Xiukun LinPMID: 31207578 DOI: 10.1016/j.biopha.2019.109059

Abstract

Jervine is a natural teratogenic compound isolated from Veratrum californicum. In this study, for the first time, we revealed a novel activity of jervine in sensitizing the anti-proliferation effect of doxorubicin (DOX). We demonstrated that the synergistic mechanism was related to the intracellular accumulation of DOX via modulating ABCB1 transportation. Jervine did not affect the expression of ABCB1 in mRNA nor protein levels. However, jervine increased the ATPase activity of ABCB1 and possibly served as a substrate of ABCB1. The molecular docking results indicated that jervine was bound to a closed ABCB1 conformation and blocked drug entrance to the central binding site at the transmembrane domain. The present study identifies jervine acts as a substrate of ABCB1, and has potential to be developed as a novel and potent chemotherapy sensitizer used for patients developing multidrug resistance.Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention

YuTing Qin, Ming Jiang, Nilupar Tuerxung, Huan Wang, Fang Zhao, Yin Zhen, Jianping HaoPMID: 32526259 DOI: 10.1016/j.gene.2020.144881

Abstract

This study aims to investigate the roles of Sonic hedgehog (Shh) signaling pathway in the occurrence and progression of Myelodysplastic Syndrome (MDS) and further evaluate using jervine as therapeutic strategy for MDS by inhibiting Shh pathway.CD34+ cells from the bone marrow of 53 MDS patients were counted by flow cytometry and isolated by magnetic bead sorting. Shh, Smo, Ptch-1 and Gli-1 (involved in Shh pathway) in CD34+ cells were examined by RT-qPCR. Besides, the relationship between Shh pathway-related genes and the clinical features or prognosis of MDS were analyzed. Further, the effects of jervine on MUTZ-1 cells regarding their proliferation, apoptosis and cell cycle as well as Shh pathway-related gene and protein expression were analyzed.

Gene expression level of Shh, Gli-1 and Smo was significantly increased in MDS patients. Herein, Smo and Gli-1 were correlated with chromosome karyotype classification and IPSS. MDS patients with high expression of Smo or Gli-1 had a poor prognosis. Jervine inhibited gene and protein expression of Shh, Smo, Ptch-1 and Gli-1. Besides, jervine suppressed the proliferation and promoted the apoptosis of MUTZ-1 cells, as well as inhibited the transition of cells from G1 to S phase.

Shh signaling pathway of MDS patients is abnormally activated and participated in the occurrence and progression of MDS. Jervine intervention is a potential therapeutic strategy for MDS.

The protective role of jervine against radiation-induced gastrointestinal toxicity

Selvinaz Yakan, Tuba Aydin, Canan Gulmez, Ozkan Ozden, Kivilcim Eren Erdogan, Yusuf Kenan Daglioglu, Fundagul Andic, Onur Atakisi, Ahmet CakirPMID: 30871382 DOI: 10.1080/14756366.2019.1586681

Abstract

In this study, we investigated whether jervine (J) could prevent gastrointestinal (GI) side effects of abdominopelvic radiotherapy (RT) in Wistar-Albino female rats. Rats were divided into five groups: control (C), J only (J), J administered at 5 mg/kg/days for 7 days, RT only (RT), J before RT (J + RT), J administered for seven days before RT, J both before and after RT (J + RT + J), and J administered for 7 days before RT and after RT for 3 days. The weights of rats were measured on the 1st, 7th, and 10th days of the study. Rats were sacrificed to obtain tissues from the liver and intestine, which was followed by taking blood samples intracardially. In addition, the tissues were stained with pyruvate dehydrogenase (PDH) immunohistochemically. In our study, J supplementation markedly reduced weight loss, and histopathological, immunohistochemical, biochemical results suggest that J had a protective effect on GI toxicity following RT.Explore Compound Types